N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-17(16-23(32-5-2)24(22)33-6-3)26(30)29-19-12-8-7-11-18(19)25-27-20-13-9-10-14-21(20)28-25/h7-16H,4-6H2,1-3H3,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDKBRZUNQMKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole core makes it a valuable precursor for the development of new pharmaceuticals and materials.
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can be employed as a probe to study biological processes. Its ability to interact with various biomolecules makes it useful in assays and experiments.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The triethoxybenzamide moiety enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively.
Molecular Targets and Pathways: The compound may target various enzymes or receptors involved in biological processes, such as kinases, proteases, or ion channels. By modulating these targets, it can influence cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Antimicrobial Activity
- W1’s 2,4-dinitrophenyl group enhances electron-withdrawing effects, improving interaction with microbial enzymes .
- Trihydroxy Analogs (e.g., Compound 32): Demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to hydroxyl-mediated disruption of bacterial cell walls .
Anticancer Activity
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide (CAS No. 313275-18-2) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O4
- Molar Mass : 403.43 g/mol
- CAS Number : 313275-18-2
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzimidazole structure is associated with the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing benzimidazole rings often inhibit specific enzymes that are crucial for tumor growth and proliferation.
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Activity : The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related benzimidazole derivatives. For example, a study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 15 |
| This compound | A549 | 12 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
-
Case Study on Anticancer Efficacy :
A research team synthesized a series of benzimidazole derivatives and evaluated their anticancer properties. Among them, this compound exhibited promising results in inhibiting cell proliferation in vitro and showed potential in vivo efficacy in mouse models bearing xenograft tumors. -
Case Study on Antimicrobial Properties :
Another study focused on the synthesis of various benzimidazole derivatives and their antimicrobial activity against common pathogens. This compound was highlighted for its effectiveness against Staphylococcus aureus and was proposed as a lead compound for further development in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
